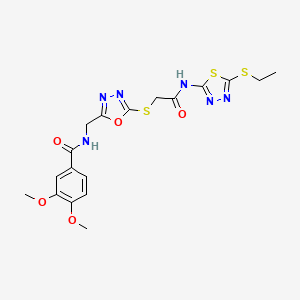

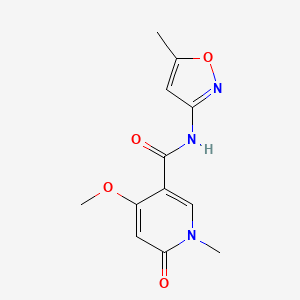

![molecular formula C23H27N3O4S2 B2495166 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-05-6](/img/structure/B2495166.png)

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves multi-step chemical reactions, often starting with the condensation of specific sulfonyl chlorides with amines, followed by various functionalization steps to introduce different functional groups. For example, the synthesis of bioactive molecules with benzothiazole moieties involves condensing ethyl chloroformate with substituted 2-aminobenzothiazoles in the presence of dry acetone and K2CO3, leading to compounds with potential antimicrobial and anti-inflammatory activities (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).

Molecular Structure Analysis

The structural elucidation of similar compounds is often achieved through various spectroscopic techniques such as UV-Visible, IR, 1H NMR, and MASS spectroscopy. For instance, Co(II) complexes with thiazole-based ligands have been characterized, revealing intricate details about their molecular framework and bonding through elemental analysis, FT-IR, and XRD spectra, highlighting the complex's potential in fluorescence properties and anticancer activity (Vellaiswamy, G., & Ramaswamy, S., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to various bioactive molecules. For instance, the reaction of N-substituted imidazolylbenzamides or benzene-sulfonamides has shown the synthesis of compounds with significant cardiac electrophysiological activity, indicating the potential for the development of selective class III agents (Morgan, T. K., et al., 1990).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their biological activity and application. For instance, the crystal structure of related benzamide compounds reveals specific conformational details that are stabilized by intra- and intermolecular hydrogen bonds, providing insights into their physical properties and potential interactions (Pang, H.-L., et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzothiazole derivatives are influenced by their molecular structure. Studies on substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides have demonstrated anti-inflammatory and anti-cancer properties, showcasing the importance of specific substituents in enhancing biological activity (Gangapuram, M., & Redda, K., 2009).

科学的研究の応用

Pharmacological and Biological Screening

- The compound was included in the synthesis of bioactive molecules for screening their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These activities highlight its potential in therapeutic applications (Patel et al., 2009).

Antimicrobial Agents

- A related structure was synthesized to create new 1,2,4-triazole derivatives containing the morpholine moiety, tested as antimicrobial agents. This suggests the utility of similar compounds in developing new antimicrobial solutions (Sahin et al., 2012).

Anticancer Properties

- The compound was part of the synthesis of pro-apoptotic indapamide derivatives, demonstrating potential as anticancer agents. Specifically, one derivative showed significant growth inhibition in melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).

Anti-Microbial Screening

- Research included synthesizing novel compounds with similar structures for anti-microbial activity testing. These compounds demonstrated potential as biodynamic agents, supporting their use in antimicrobial applications (Jagtap et al., 2010).

Enzyme Inhibition Studies

- The compound was part of studies synthesizing new derivatives for enzyme inhibition testing, including lipoxygenase, acetylcholinesterase, and α-glucosidase enzymes. These findings indicate its relevance in enzyme inhibition research, which is crucial for developing treatments for various diseases (Irshad et al., 2016).

Alkylation Reactions Study

- Research on alkylation reactions of similar compounds contributes to the understanding of chemical processes, useful for various scientific applications (Rayes et al., 2010).

Cardiac Electrophysiological Activity

- N-substituted imidazolylbenzamides, sharing structural similarities, were synthesized and tested for cardiac electrophysiological activity, indicating potential applications in cardiovascular medicine (Morgan et al., 1990).

特性

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-5-26-20-11-6-15(2)12-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-13-16(3)30-17(4)14-25/h6-12,16-17H,5,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKZMHOCHSXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

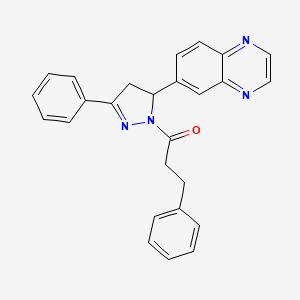

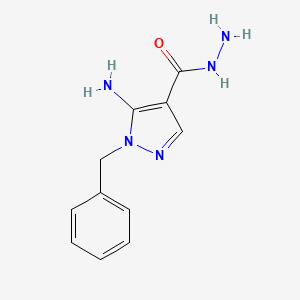

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)

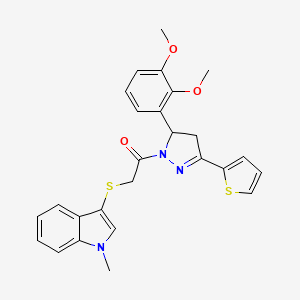

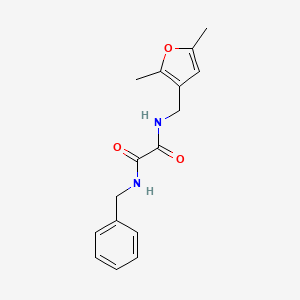

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)

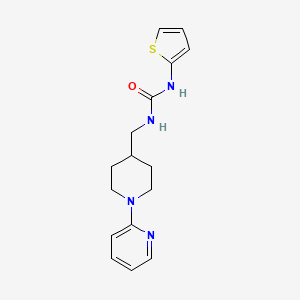

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)